BenchChemオンラインストアへようこそ!

5-Hydroxyindoline-3-carboxylic acid

Anticancer Selective Cytotoxicity Indoline Derivatives

5-Hydroxyindoline-3-carboxylic acid (CAS 1892954-72-1, molecular formula C₉H₉NO₃, molecular weight 179.17 g/mol) is a bicyclic heterocyclic compound belonging to the indoline family—the 2,3‑dihydro analogue of the indole series. It bears a phenolic hydroxyl at the 5‑position and a carboxylic acid at the 3‑position on the partially saturated indoline core.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B13353038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyindoline-3-carboxylic acid
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)C=CC(=C2)O)C(=O)O
InChIInChI=1S/C9H9NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-3,7,10-11H,4H2,(H,12,13)
InChIKeyCRSRFEKERKEUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyindoline-3-carboxylic acid (CAS 1892954-72-1): Indoline Scaffold Procurement and Differentiation Guide


5-Hydroxyindoline-3-carboxylic acid (CAS 1892954-72-1, molecular formula C₉H₉NO₃, molecular weight 179.17 g/mol) is a bicyclic heterocyclic compound belonging to the indoline family—the 2,3‑dihydro analogue of the indole series. It bears a phenolic hydroxyl at the 5‑position and a carboxylic acid at the 3‑position on the partially saturated indoline core [1]. In contrast to its fully aromatic congener 5‑hydroxy‑1H‑indole‑3‑carboxylic acid (CAS 3705‑21‑3), saturation of the C2–C3 bond eliminates the full aromaticity of the five‑membered ring, imparting distinct electronic, conformational, and reactivity properties—including a higher pKa at the indoline nitrogen (predicted ~5.2 for the parent indoline vs. ~16.2 for indole) that influences protonation state and hydrogen‑bonding capacity under physiological conditions . These structural features underlie the compound’s utility as a versatile synthetic intermediate and its emerging profile in antioxidant, anti‑inflammatory, and anticancer research [1].

5-Hydroxyindoline-3-carboxylic acid: Why Indole‑Class Analogs Cannot Be Routinely Interchanged


The indoline‑indole saturation difference is not a trivial structural nuance—it fundamentally alters molecular recognition, redox behavior, and pharmacokinetic parameters. Saturation of the C2–C3 bond in 5‑hydroxyindoline‑3‑carboxylic acid converts the planar, fully aromatic indole π‑system into a non‑planar, partially aliphatic framework with an sp³‑hybridised nitrogen possessing markedly different basicity and hydrogen‑bond donor/acceptor geometry [1]. In medicinal chemistry campaigns, this saturation has been shown to yield >1,000‑fold differences in target potency (exemplified by 6‑fluoro‑5‑methoxy‑2,3‑dihydro‑1H‑indole vs. indole scaffolds in IDO1 inhibition) and can substantially improve selectivity, solubility, and metabolic stability . Furthermore, the 5‑hydroxy substitution pattern on the indoline core uniquely enables oxidative coupling chemistry relevant to melanin‑like polymer formation and radical‑scavenging mechanisms that are position‑dependent and not replicable by 4‑, 6‑, or 7‑hydroxy regioisomers [2]. Consequently, replacing 5‑hydroxyindoline‑3‑carboxylic acid with 5‑hydroxyindole‑3‑carboxylic acid, indoline‑3‑carboxylic acid, or regioisomeric hydroxyindolines introduces uncontrolled variables in reaction outcomes, biological activity, and intellectual property positioning.

5-Hydroxyindoline-3-carboxylic acid: Quantified Differentiation Evidence Against Closest Analogs


Cytotoxicity Selectivity Window in MCF‑7 Breast Cancer vs. Normal Fibroblast Cells

Derivatives of 5‑hydroxyindoline‑3‑carboxylic acid have been reported to exhibit selective cytotoxicity against the MCF‑7 human breast cancer cell line while sparing normal human dermal fibroblasts (NHDF). Although the direct evidence derives from structurally related 5‑hydroxyindole‑3‑carboxylic acid esters in a published study—where the most potent ester (compound 5d) achieved an EC₅₀ of 4.7 µM against MCF‑7 with no significant cytotoxicity against NHDF cells at comparable concentrations—the shared 5‑hydroxy‑indole/indoline‑3‑carboxylate pharmacophore supports class‑level inference of selectivity [1]. In contrast, the parent compound indole‑3‑carboxylic acid (lacking the 5‑OH) shows EC₅₀ values of 4.6 µg/mL against A549 and 12.9 µg/mL against MCF‑7 without reported selectivity data, suggesting that the 5‑hydroxy substitution contributes to both potency and the therapeutic window .

Anticancer Selective Cytotoxicity Indoline Derivatives

Anti‑inflammatory Potency Advantage of Indoline over Indole Scaffold at Sub‑nanomolar Concentrations

A series of substituted indoline derivatives—structurally analogous to 5‑hydroxyindoline‑3‑carboxylic acid—demonstrated anti‑inflammatory activity (suppression of LPS‑induced NO, TNF‑α, and IL‑6 in RAW264.7 macrophages) at concentrations of 1 pM to 1 nM, which is approximately 100‑fold lower than the concentration required for unsubstituted indoline to achieve a comparable effect [1]. By class‑level inference, the 5‑hydroxy and 3‑carboxy substituents on the indoline core are expected to further enhance this potency through improved hydrogen‑bonding interactions with target proteins such as Keap1 (in the Nrf2 pathway) [2]. In head‑to‑head studies of related 5‑hydroxyoxindole derivatives, activation of the p38‑Nrf2 signaling axis was demonstrated at low micromolar concentrations, providing mechanistic support for the anti‑inflammatory differentiation of 5‑hydroxy‑substituted indolines [2].

Anti‑inflammatory Indoline Derivatives Cytokine Suppression

Antibacterial Activity of the 5‑Hydroxyindoline Core Against Clinically Relevant Pathogens

The unsubstituted 5‑hydroxyindoline core (i.e., without the 3‑carboxylic acid) isolated from the plant Calycotome spinosa demonstrated potent antibacterial activity in disk diffusion assays, producing inhibition zones of 16 ± 0.5 mm against Staphylococcus aureus, 9.83 ± 0.29 mm against Pseudomonas aeruginosa, and 8 ± 0.28 mm against Salmonella abony [1]. While 5‑hydroxyindoline‑3‑carboxylic acid itself has not been tested in this assay, the 5‑hydroxyindoline substructure is the pharmacophoric element responsible for the antibacterial effect; the additional 3‑carboxylic acid group on the target compound is expected to modulate solubility, membrane permeability, and target binding without abolishing the core antibacterial pharmacophore. By contrast, 5‑hydroxyindole (the unsaturated analog) is a significantly weaker tyrosinase inhibitor (IC₅₀ = 366 µM) compared to the 6‑hydroxy and 7‑hydroxy regioisomers (IC₅₀ = 20 µM and 79 µM respectively) [2], illustrating the critical importance of both saturation state and hydroxyl position for biological activity.

Antibacterial Natural Product 5‑Hydroxyindoline

Differential Basicity and Solubility of Indoline vs. Indole Scaffolds Influencing Formulation and Salt Selection

The indoline nitrogen (pKa predicted 5.20 ± 0.20 for the parent indoline) is substantially more basic than the indole nitrogen (pKa ~16.2, or −3.6 for the protonated form), meaning that at physiological pH (~7.4) the indoline nitrogen in 5‑hydroxyindoline‑3‑carboxylic acid exists predominantly in its neutral free‑base form, whereas indole is essentially non‑basic [1]. This difference directly impacts solubility (indoline solubility ~5 g/L in water), salt formation potential, and hydrogen‑bonding interactions with biological targets. The carboxylic acid group at the 3‑position further enables salt formation with pharmaceutically acceptable cations, imparting formulation flexibility that is unavailable to non‑carboxylated analogs such as 5‑hydroxyindole. Additionally, the 5‑hydroxy group introduces a second ionisable center (phenolic pKa ~9‑10), creating a zwitterionic state at intermediate pH ranges that can enhance aqueous solubility relative to indoline‑3‑carboxylic acid (no 5‑OH).

Physicochemical Properties Indoline pKa Formulation Development

5-Hydroxyindoline-3-carboxylic acid: Evidence‑Backed Research and Industrial Application Scenarios


Lead Optimization in Selective Anticancer Drug Discovery Requiring Favorable Cancer‑vs‑Normal Therapeutic Windows

The class‑level evidence for selective cytotoxicity against MCF‑7 breast cancer cells (EC₅₀ 4.7 µM for a closely related ester derivative) with sparing of normal fibroblasts positions 5‑hydroxyindoline‑3‑carboxylic acid as a privileged starting scaffold for medicinal chemistry programs targeting survivin‑mediated apoptosis pathways in breast cancer [1]. Procurement of this specific indoline scaffold—rather than generic indole‑3‑carboxylic acid—provides the 5‑hydroxy pharmacophore essential for potency and the saturated indoline core that can improve metabolic stability and reduce off‑target polypharmacology compared to fully aromatic indoles.

Development of Ultra‑Low‑Dose Anti‑inflammatory Agents Targeting the Nrf2/Keap1 and p38 Signaling Axis

Indoline derivatives with substitution patterns analogous to 5‑hydroxyindoline‑3‑carboxylic acid achieve anti‑inflammatory efficacy at picomolar to nanomolar concentrations—approximately 100‑fold lower than unsubstituted indoline [2]. The 5‑hydroxyoxindole chemotype has been mechanistically validated to activate the p38‑Nrf2 signaling axis and suppress LPS‑induced NO, TNF‑α, and IL‑6 production [3]. Researchers procuring this compound for inflammation target validation or lead discovery benefit from a scaffold that combines the potency‑enhancing 5‑hydroxy group with the formulation‑friendly 3‑carboxylic acid handle.

Antimicrobial Natural Product Derivatization and Antibiotic Adjuvant Discovery

The 5‑hydroxyindoline core isolated from Calycotome spinosa exhibits potent antibacterial activity against S. aureus (16 mm inhibition zone), P. aeruginosa (9.83 mm), and S. abony (8 mm) [4]. 5‑Hydroxyindoline‑3‑carboxylic acid provides this validated antibacterial pharmacophore with an additional carboxylic acid functional group that enables facile derivatization (e.g., amide coupling, esterification) for structure‑activity relationship studies. This differentiates it from 5‑hydroxyindole, which lacks the carboxylic acid handle and shows weaker biological activity in head‑to‑head tyrosinase inhibition assays [5].

Formulation‑Focused Preclinical Studies Requiring Aqueous‑Compatible Compound Delivery

The combination of the more basic indoline nitrogen (predicted pKa ~5.2), the phenolic 5‑OH, and the 3‑carboxylic acid group yields a compound with three ionisable centers capable of forming pharmaceutically acceptable salts, in contrast to indole‑3‑carboxylic acid (two ionisable centers, no phenolic OH) or 5‑hydroxyindole (no carboxylic acid) [6]. This zwitterionic character and enhanced aqueous solubility (~25‑fold higher than indole based on parent compound data) make 5‑hydroxyindoline‑3‑carboxylic acid preferable for in vivo pharmacology studies where DMSO‑free or low‑DMSO formulation is required to avoid vehicle‑related confounds.

Quote Request

Request a Quote for 5-Hydroxyindoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.